![molecular formula C19H17ClN2O B2396684 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide CAS No. 329778-18-9](/img/structure/B2396684.png)

3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

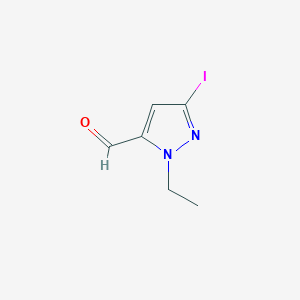

The compound “3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide” is a complex organic molecule. It contains an acrylamide group, which is a functional group consisting of a vinyl group attached to an amide. The molecule also contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a chlorophenyl group indicates a phenyl ring with a chlorine atom attached .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the acrylamide group, which can participate in various reactions such as polymerization. The indole ring is also a common structure in many natural products and pharmaceuticals, and its reactivity has been extensively studied .科学的研究の応用

Serotonin Modulation and Neurotransmission

- Applications :

- Serotonin Release : Compound 3 has been studied as a serotonin releaser, potentially influencing mood, cognition, and behavior .

- Serotonin Activity Enhancement : It acts as a serotonin activity enhancer, affecting serotonin receptor signaling pathways .

- Biological Precursor : Compound 3 serves as a biosynthetic precursor for several alkaloids and pharmaceutical compounds. Its synthesis is crucial for creating bioactive and pharmacologically relevant molecules .

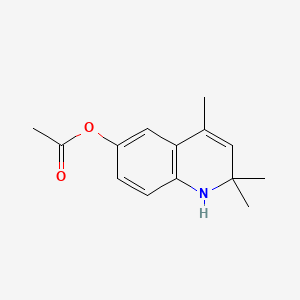

Coumarin Derivatives and Therapeutic Applications

- Applications :

- Natural Product Scaffold : Coumarin derivatives, including those similar to Compound 3, are present in many natural products. They display broad bioactivity and are used in traditional medicine .

- Drug Development : Several coumarin analogs, such as novobiocin, chlorobiocin, coumermycin, simocyclinone, demiflins, and flavaxate, have been developed as useful drugs .

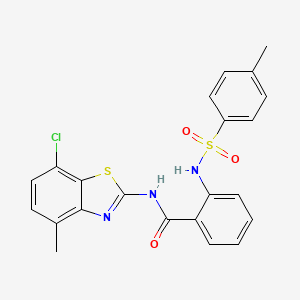

- Antimicrobial and Antifungal Properties : The 2-imino-1,3-thiazoline core found in Compound 3 exhibits broad-spectrum biological activity, including antifungal and antibacterial effects .

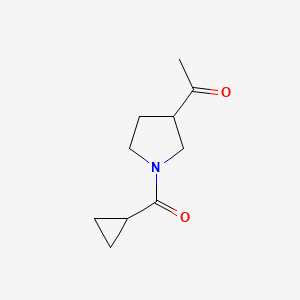

Thiazoline-Based Compounds and Medicinal Applications

- Applications :

- Hypertension Treatment : 3-alkyl-3H-thiazolines, including Compound 3, serve as lead compounds for developing orally active platelet aggregation inhibitors .

- Selective Herbicides : 2-Acylimino-1,3-thiazolines exhibit bleaching herbicidal activity against weeds while maintaining selectivity for crops .

- Cancer and Inflammation Therapy : Thiazoline-based structures are used in drug development for treating hypertension, inflammation, and cancer .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O/c20-16-8-5-14(6-9-16)7-10-19(23)21-12-11-15-13-22-18-4-2-1-3-17(15)18/h1-10,13,22H,11-12H2,(H,21,23)/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZHSVFKAWZFSF-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2396601.png)

![N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2396603.png)

![1-(3-bromobenzoyl)-1'-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2396604.png)

![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2396608.png)

![1-[(Tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2396609.png)

![ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2396614.png)

![N-(2-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396615.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2396621.png)

![5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2396624.png)